Mephentermine sulfate

Vue d'ensemble

Description

Mephentermine sulfate is a sympathomimetic agent used in the treatment of hypotension . It has mainly indirect effects on adrenergic receptors and is used to maintain blood pressure in hypotensive states, for example, following spinal anesthesia .

Synthesis Analysis

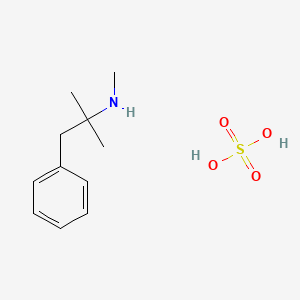

The synthesis of mephentermine was first reported in a patent issued to Wm. F. Bruce et al. in 1952 . A second method of synthesis was patented in 1954 . The Henry (Nitro-Aldol) reaction between Benzaldehyde and 2-Nitropropane gives 2-methyl-2-nitro-1-phenylpropan-1-ol. The nitro group is then reduced with zinc in sulfuric acid giving 2-Phenyl-1,1-dimethylethanolamine .Molecular Structure Analysis

The molecular formula of Mephentermine is C11H17N . Its molecular weight is 163.2594 g/mol . The structure of Mephentermine can be represented by the SMILES notation: N(C(Cc1ccccc1)©C)C .Chemical Reactions Analysis

Mephentermine sulfate is assayed by direct titration in glacial acetic acid with perchloric acid titrant and p-naphthol-benzein indicator . Mephentermine sulfate tablets are assayed by mixing the finely powdered sample with purified siliceous earth and magnesium oxide held in a fritted-glass filtering funnel .Physical And Chemical Properties Analysis

The molecular formula of Mephentermine is C11H17N . Its molecular weight is 163.2594 g/mol . The structure of Mephentermine can be represented by the SMILES notation: N(C(Cc1ccccc1)©C)C .Applications De Recherche Scientifique

Medical Use

Mephentermine sulfate is a sympathomimetic agent with mainly indirect effects on adrenergic receptors . It is used to maintain blood pressure in hypotensive states, for example, following spinal anesthesia .

Assay Preparation

Mephentermine sulfate is assayed by direct titration in glacial acetic acid with perchloric acid titrant and p-naphthol-benzein indicator . Mephentermine sulfate tablets are assayed by mixing the finely powdered sample with purified siliceous earth and magnesium oxide .

Injection Formulation

Mephentermine sulfate injection is assayed by adsorbing the sample into a controlled amount of siliceous earth-magnesium oxide mixture and proceeding with elution and titration as for the tablets .

Drug Analysis

Ion exchange chromatography is used to separate mephentermine sulfate from drug formulations . The drug is subsequently measured by ultraviolet spectrophotometry .

Adsorption Studies

The adsorption behavior of pristine, Si- and Al- and Ga-doped boron nitride nanosheet are investigated toward mephentermine using density functional theory (DFT) calculations . This research provides insights into the interaction of mephentermine with different surfaces, which could be useful in the development of sensors or drug delivery systems .

Environmental Impact

The presence of medicinal compounds like mephentermine in the environment is considered a serious threat to humans . The entry of these substances into water and soil resources causes pollution . Therefore, research is being conducted to develop sensors to detect the accumulation of drug waste .

Mécanisme D'action

Mode of Action

Mephentermine sulfate acts as an agonist at the alpha adrenergic receptor . It also has indirect effects, leading to the release of endogenous norepinephrine . This interaction with its targets results in increased cardiac output and systolic and diastolic pressures . The change in heart rate is variable, depending on the degree of vagal tone .

Biochemical Pathways

The primary biochemical pathway affected by mephentermine sulfate involves the stimulation of beta-adrenergic receptors, which leads to the release of norepinephrine . This release has a positive inotropic effect on the myocardium, leading to increased cardiac output . It also shortens the AV conduction and refractory period of the AV node, resulting in an increase in ventricular conduction velocity .

Pharmacokinetics

Mephentermine sulfate is rapidly metabolized in the liver through N-demethylation and then p-hydroxylation . The half-life of mephentermine sulfate is approximately 17 to 18 hours . The compound and its metabolites are excreted via urine .

Result of Action

The action of mephentermine sulfate results in increased cardiac output and blood pressure . This is primarily due to its positive inotropic effect on the myocardium and its impact on systolic and diastolic pressures . It is used to maintain blood pressure in hypotensive states, for example, following spinal anesthesia .

Action Environment

The action, efficacy, and stability of mephentermine sulfate can be influenced by various environmental factors. For instance, the rate of metabolism and elimination can be affected by the pH of the urine, with more rapid excretion occurring in acidic urine . Additionally, certain conditions such as cardiovascular disease, hypertension, and hyperthyroidism may require caution when using mephentermine sulfate .

Safety and Hazards

Propriétés

IUPAC Name |

N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H17N.H2O4S/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKCFBJMFIUNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-92-5 (Parent) | |

| Record name | Mephentermine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047780 | |

| Record name | Benzeneethanamine, N,α,α-trimethyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mephentermine sulfate | |

CAS RN |

1212-72-2 | |

| Record name | Mephentermine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, N,α,α-trimethyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephentermine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENTERMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580655Z8RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)